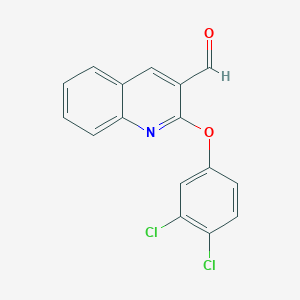
2-(3,4-Dichlorophenoxy)-3-quinolinecarbaldehyde
Cat. No. B8439376
M. Wt: 318.2 g/mol
InChI Key: JGLSMBSDXPGJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07129234B2
Procedure details


The title compound was prepared according to preparation 65 starting from 3,4-dichlorophenol and 2-chloro-3-quinoline carboxaldehyde (Aldrich Chemical Co.); δH (CDCl3, 400 MHz) 7.19 (1H, m), 7.50 (3H, m), 7.74 (2H, m), 7.91 (1H, dd), 8.75 (1H, s), 10.59 (1H, s); MS rn/z318, 320 (MH+).


Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[Cl:8].Cl[C:11]1[C:20]([CH:21]=[O:22])=[CH:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[N:12]=1>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[Cl:8])[O:9][C:11]1[C:20]([CH:21]=[O:22])=[CH:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[N:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC2=CC=CC=C2C=C1C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(OC2=NC3=CC=CC=C3C=C2C=O)C=CC1Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
